molecular formula C12H12N2O5 B11090973 5-methyl-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

5-methyl-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

Cat. No.: B11090973
M. Wt: 264.23 g/mol
InChI Key: ONKBAMLOIQUFGR-UHFFFAOYSA-N
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Description

5-methyl-5-nitrospiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one is a complex organic compound characterized by a spiro linkage between a dioxane ring and an indole moiety This compound is notable for its unique structural features, which include a nitro group and a methyl group attached to the spiro center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-5-nitrospiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Spirocyclization: The indole derivative is then subjected to spirocyclization with a suitable dioxane precursor. This step often requires the use of a strong base, such as sodium hydride, to facilitate the formation of the spiro linkage.

    Nitration and Methylation: The final steps involve the introduction of the nitro and methyl groups. Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while methylation can be performed using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-methyl-5-nitrospiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The methyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could lead to the formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Chemistry

In chemistry, 5-methyl-5-nitrospiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.

Biology

In biological research, this compound can be used to study the effects of nitro and spiro groups on biological activity. It may serve as a model compound for understanding the interactions between similar structures and biological targets.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The presence of the nitro group suggests possible applications in the development of antimicrobial or anticancer agents.

Industry

In industry, this compound could be used in the synthesis of specialty chemicals or as a precursor for materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 5-methyl-5-nitrospiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The spiro linkage may influence the compound’s binding affinity to molecular targets, such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-5-nitrospiro[1,3-dioxane-2,3’-benzofuran]-2’(1’H)-one: Similar structure but with a benzofuran moiety instead of an indole.

    5-methyl-5-nitrospiro[1,3-dioxane-2,3’-pyrrolidine]-2’(1’H)-one: Contains a pyrrolidine ring instead of an indole.

Uniqueness

5-methyl-5-nitrospiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one is unique due to the combination of its spiro linkage, nitro group, and indole moiety. This combination imparts distinct chemical and biological properties that are not observed in similar compounds with different ring systems.

Properties

Molecular Formula

C12H12N2O5

Molecular Weight

264.23 g/mol

IUPAC Name

5-methyl-5-nitrospiro[1,3-dioxane-2,3'-1H-indole]-2'-one

InChI

InChI=1S/C12H12N2O5/c1-11(14(16)17)6-18-12(19-7-11)8-4-2-3-5-9(8)13-10(12)15/h2-5H,6-7H2,1H3,(H,13,15)

InChI Key

ONKBAMLOIQUFGR-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2(C3=CC=CC=C3NC2=O)OC1)[N+](=O)[O-]

solubility

>39.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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